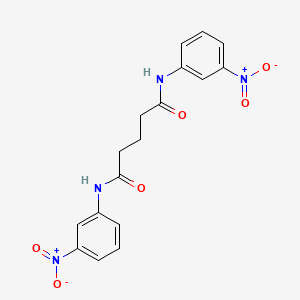

N,N'-bis(3-nitrophenyl)pentanediamide

Beschreibung

N,N'-bis(3-nitrophenyl)pentanediamide is a diamide derivative synthesized by reacting 3-nitroaniline with glutaryl chloride (or related diacid chlorides). This compound features a pentanediamide backbone linked to two 3-nitrophenyl groups. Key characteristics include:

- Synthesis: Prepared via condensation of 3-nitroaniline with glutaryl chloride in dioxane or similar solvents, yielding a white solid with a melting point of 176–178°C .

- Structural Features: The nitro groups at the meta position of the phenyl rings introduce strong electron-withdrawing effects, influencing electronic properties and intermolecular interactions.

Eigenschaften

Molekularformel |

C17H16N4O6 |

|---|---|

Molekulargewicht |

372.3 g/mol |

IUPAC-Name |

N,N'-bis(3-nitrophenyl)pentanediamide |

InChI |

InChI=1S/C17H16N4O6/c22-16(18-12-4-1-6-14(10-12)20(24)25)8-3-9-17(23)19-13-5-2-7-15(11-13)21(26)27/h1-2,4-7,10-11H,3,8-9H2,(H,18,22)(H,19,23) |

InChI-Schlüssel |

CVJPDNUZJPQTAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N’-Bis(3-nitrophenyl)pentandiamid beinhaltet typischerweise die Reaktion von 3-Nitroanilin mit Glutarsäureanhydrid. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann weiterreagiert, um das Endprodukt zu ergeben. Die allgemeinen Reaktionsbedingungen umfassen:

Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan oder Tetrahydrofuran.

Katalysator: Säurekatalysatoren wie Salzsäure oder Schwefelsäure können verwendet werden, um die Reaktion zu erleichtern.

Temperatur: Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen (25-50 °C) durchgeführt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von N,N’-Bis(3-nitrophenyl)pentandiamid unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und führt zu Produkten mit höherer Reinheit. Der Einsatz von automatisierten Systemen stellt eine gleichbleibende Qualität sicher und reduziert das Risiko einer Kontamination.

Analyse Chemischer Reaktionen

Reaktionstypen

N,N’-Bis(3-nitrophenyl)pentandiamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppen können mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu Aminogruppen reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppen durch andere funktionelle Gruppen ersetzt werden.

Oxidation: Weniger häufig kann die Verbindung unter bestimmten Bedingungen Oxidationsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Hauptprodukte

Reduktion: N,N’-Bis(3-aminophenyl)pentandiamid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N,N’-Bis(3-nitrophenyl)pentandiamid seine Wirkung entfaltet, hängt weitgehend von seiner Interaktion mit molekularen Zielstrukturen ab. Die Nitrogruppen können an Elektronentransferreaktionen teilnehmen und so die Reaktivität der Verbindung beeinflussen. Außerdem ermöglicht das Amid-Rückgrat Wasserstoffbrückenbindungs-Interaktionen, die die Bindungsaffinität der Verbindung an Proteine oder andere Biomoleküle beeinflussen können.

Wirkmechanismus

The mechanism by which N,N’-bis(3-nitrophenyl)pentanediamide exerts its effects is largely dependent on its interaction with molecular targets. The nitro groups can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the amide backbone allows for hydrogen bonding interactions, which can affect the compound’s binding affinity to proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs of N,N'-bis(3-nitrophenyl)pentanediamide, highlighting differences in substituents, chain length, and biological activity:

Key Findings:

Substituent Position Matters :

- The 3-nitrophenyl derivative exhibits lower cytotoxicity than its 4-nitrophenyl counterpart. This difference is attributed to steric hindrance at the meta position, which may reduce interaction with cellular targets like kinases or DNA .

- In contrast, the 4-nitrophenyl analog shows enhanced bioactivity due to optimal spatial arrangement for target binding .

Functional Group Effects: Amidino groups (e.g., in N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide) confer basicity and hydrogen-bonding capacity, critical for anti-parasitic activity . Cyano groups increase hydrophobicity, reducing solubility but enhancing membrane permeability .

Thermal and Solubility Properties: Nitro derivatives generally exhibit higher melting points (e.g., 176–178°C for 3-nitro vs. 238–239°C for 4-cyano derivatives) due to stronger intermolecular dipole interactions . Hydrochloride salts (e.g., amidino derivatives) show improved aqueous solubility compared to neutral nitro or cyano analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.